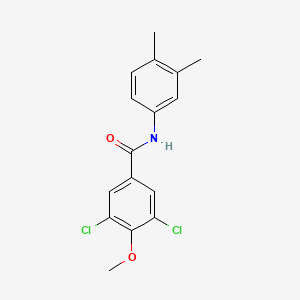
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide, also known as DDCM, is a chemical compound that has been studied for its potential applications in scientific research. DDCM is a member of the benzamide class of compounds, which have been shown to have a variety of biological activities.
科学的研究の応用
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to have anti-proliferative effects in various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
作用機序
The mechanism of action of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of protein synthesis. Specifically, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to inhibit the activity of eukaryotic translation initiation factor 4E (eIF4E), which is involved in the initiation of protein synthesis. This inhibition leads to the downregulation of various oncogenic proteins, ultimately leading to the anti-proliferative and pro-apoptotic effects observed in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli. Additionally, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide is its potential as a tool compound for studying the role of eIF4E in cancer and other diseases. Additionally, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide has been shown to have relatively low toxicity in vitro, which may make it a useful compound for further study. However, one limitation of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide. One area of interest is the development of more potent and selective inhibitors of eIF4E, which may have greater anti-cancer activity. Additionally, the potential use of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide as an anti-inflammatory agent warrants further investigation. Finally, the development of more water-soluble analogs of 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide may improve its utility as a tool compound for studying eIF4E and other biological targets.
合成法
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3,4-dimethylphenol with thionyl chloride to form the corresponding chlorinated intermediate. This intermediate is then reacted with 4-methoxyaniline to form the final product, 3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide.
特性
IUPAC Name |
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-9-4-5-12(6-10(9)2)19-16(20)11-7-13(17)15(21-3)14(18)8-11/h4-8H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORAVFCJBJUEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(3,4-dimethylphenyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

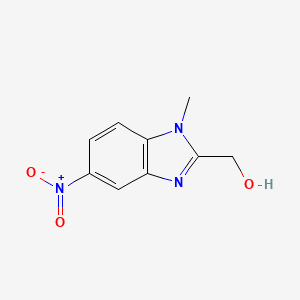

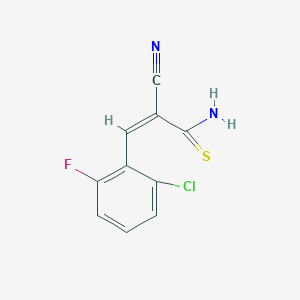
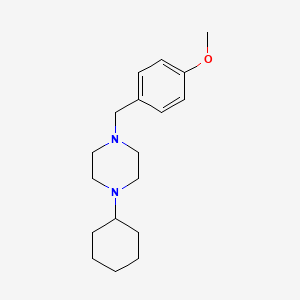
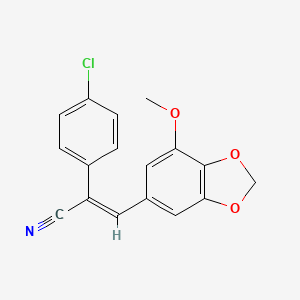
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
![3-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5886968.png)
![4-(4-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5886975.png)
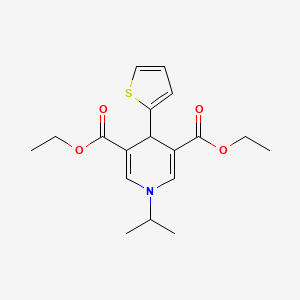
![4-bromo-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzamide](/img/structure/B5886991.png)
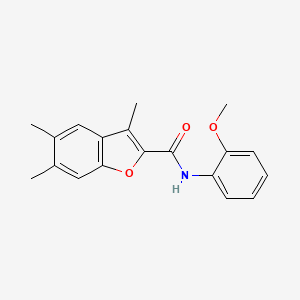
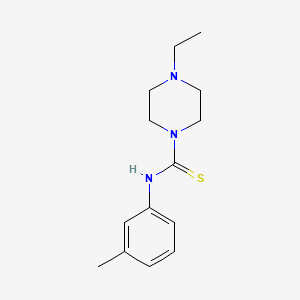
![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]isonicotinohydrazide](/img/structure/B5887001.png)
![N-(3-chloro-4-methylphenyl)-N-[(4-chlorophenyl)sulfonyl]acetamide](/img/structure/B5887004.png)